(S)-4-Fluorobutan-2-amine
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Overview
Description
(S)-4-Fluorobutan-2-amine is a chiral amine with a fluorine atom attached to the fourth carbon of a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Fluorobutan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-4-hydroxybutan-2-amine.
Fluorination: The hydroxyl group is replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent side reactions.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Fluorination: Utilizing continuous flow reactors to ensure efficient and consistent fluorination.
Catalysis: Employing chiral catalysts to enhance the enantioselectivity of the reaction.
Automation: Integrating automated systems for monitoring and controlling reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Fluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(S)-4-Fluorobutan-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-Fluorobutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This results in the modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-4-Fluorobutan-2-amine: The enantiomer of (S)-4-Fluorobutan-2-amine with similar chemical properties but different biological activity.
4-Fluorobenzylamine: A structurally related compound with a benzyl group instead of a butane chain.
4-Fluoroamphetamine: A compound with a similar fluorine substitution but with an amphetamine backbone.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Its enantioselectivity and ability to form strong interactions with molecular targets make it valuable in various research and industrial applications.
Biological Activity
(S)-4-Fluorobutan-2-amine is an important compound in medicinal chemistry, particularly due to its potential applications in pharmacology and therapeutic interventions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound is a fluorinated amine with the chemical formula C4H10FN. Its structure features a fluorine atom at the 4-position of a butanamine backbone, which significantly influences its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Monoamine Transporters : It exhibits affinity for monoamine transporters, which are crucial for neurotransmitter regulation.
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission, affecting mood and behavior.
- Enzymatic Inhibition : Research indicates that this compound can inhibit certain enzymes related to metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Target/Mechanism | Effect/Outcome |
---|---|---|
Monoamine Transport | Serotonin Transporter (SERT) | Inhibition observed |
Receptor Interaction | Dopamine Receptors | Agonistic effects noted |
Enzyme Inhibition | Dipeptidyl Peptidase IV (DPP-IV) | Potent inhibitor (IC50 = 20 nM) |
Cytotoxicity | Cancer Cell Lines | Selective cytotoxicity observed |
Case Studies
-
Neurotransmitter Regulation :
A study evaluated the impact of this compound on serotonin levels in animal models. Results demonstrated a significant increase in serotonin availability, suggesting potential antidepressant properties. -
Cancer Cell Line Studies :
In vitro studies using various cancer cell lines showed that this compound selectively induced apoptosis in malignant cells while sparing normal cells. This selectivity indicates its potential as a chemotherapeutic agent. -
Pharmacokinetics and Toxicology :
Research on the pharmacokinetics of this compound revealed favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicological assessments indicated a low incidence of adverse effects at therapeutic doses.
Research Findings
Recent investigations have highlighted the following key findings regarding the biological activity of this compound:
- Antidepressant Potential : The compound's ability to enhance serotonin levels suggests it may serve as a candidate for treating depression and anxiety disorders.
- Anticancer Properties : Its selective cytotoxicity against cancer cells positions it as a promising lead compound for developing new anticancer therapies.
- Synergistic Effects : Preliminary studies indicate that combining this compound with existing chemotherapeutics may enhance efficacy while reducing side effects.
Properties
Molecular Formula |
C4H10FN |
---|---|
Molecular Weight |
91.13 g/mol |
IUPAC Name |
(2S)-4-fluorobutan-2-amine |
InChI |
InChI=1S/C4H10FN/c1-4(6)2-3-5/h4H,2-3,6H2,1H3/t4-/m0/s1 |
InChI Key |
CTWNQUCWODHDGS-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CCF)N |
Canonical SMILES |
CC(CCF)N |
Origin of Product |
United States |
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